molecular formula C17H18ClNO B5754040 2-chloro-4-methyl-N-(2-propan-2-ylphenyl)benzamide

2-chloro-4-methyl-N-(2-propan-2-ylphenyl)benzamide

Cat. No.: B5754040
M. Wt: 287.8 g/mol
InChI Key: SEAFVVBYOYWGMG-UHFFFAOYSA-N
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Description

2-chloro-4-methyl-N-(2-propan-2-ylphenyl)benzamide is an organic compound with a complex structure It is characterized by the presence of a chloro group, a methyl group, and an isopropylphenyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-methyl-N-(2-propan-2-ylphenyl)benzamide typically involves multiple steps. One common method is the acylation of 2-chloro-4-methylbenzoic acid with 2-isopropylaniline in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-methyl-N-(2-propan-2-ylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide (NaOH), and are carried out in polar solvents like ethanol or water.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-chloro-4-methyl-N-(2-propan-2-ylphenyl)benzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-4-methyl-N-(2-propan-2-ylphenyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4-methyl-N-(4-pyridinylmethyl)benzamide
  • 2-chloro-N-(4-methyl-2-pyridinyl)benzamide
  • 2-chloro-N-(4-methyl-2-pyrimidinyl)benzamide

Uniqueness

2-chloro-4-methyl-N-(2-propan-2-ylphenyl)benzamide is unique due to its specific substitution pattern and the presence of the isopropylphenyl group. This structural feature may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

2-chloro-4-methyl-N-(2-propan-2-ylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO/c1-11(2)13-6-4-5-7-16(13)19-17(20)14-9-8-12(3)10-15(14)18/h4-11H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEAFVVBYOYWGMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2C(C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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